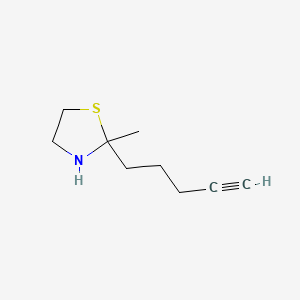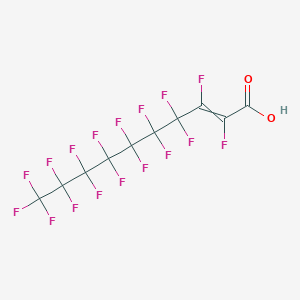
2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid is a perfluorinated carboxylic acid. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability, resistance to degradation, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid typically involves the fluorination of a suitable precursor. One common method is the electrochemical fluorination (ECF) of dec-2-enoic acid. This process involves the use of anhydrous hydrogen fluoride (HF) and an electric current to replace hydrogen atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound often employs large-scale electrochemical fluorination reactors. These reactors are designed to handle the corrosive nature of hydrogen fluoride and ensure efficient fluorination of the precursor. The reaction conditions, such as temperature, current density, and HF concentration, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Perfluorinated ketones or aldehydes.
Reduction: Perfluorinated alcohols.
Substitution: Various perfluorinated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other perfluorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of fluoropolymers, surfactants, and coatings due to its hydrophobic and oleophobic properties.
Mécanisme D'action
The mechanism of action of 2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid involves its interaction with molecular targets such as proteins and cell membranes. The fluorine atoms create a highly electronegative environment, which can disrupt hydrogen bonding and alter the structure and function of proteins. Additionally, the hydrophobic nature of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorononanoic acid (PFNA)
- Perfluorodecanoic acid (PFDA)
Comparison
2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid is unique due to its specific fluorination pattern and the presence of a double bond. This structure imparts distinct chemical properties, such as increased reactivity in certain types of reactions compared to fully saturated perfluorinated acids. Additionally, the double bond can serve as a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
71178-11-5 |
|---|---|
Formule moléculaire |
C10HF17O2 |
Poids moléculaire |
476.09 g/mol |
Nom IUPAC |
2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-2-enoic acid |
InChI |
InChI=1S/C10HF17O2/c11-1(3(28)29)2(12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h(H,28,29) |
Clé InChI |
PVHDAXINLZCHGK-UHFFFAOYSA-N |
SMILES canonique |
C(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



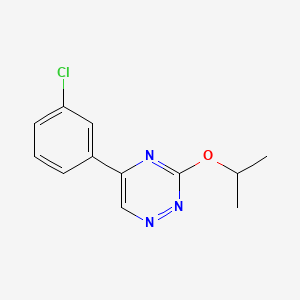
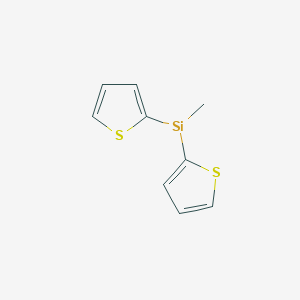
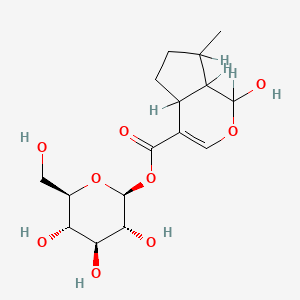
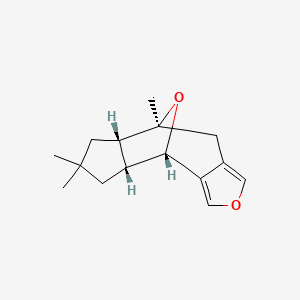
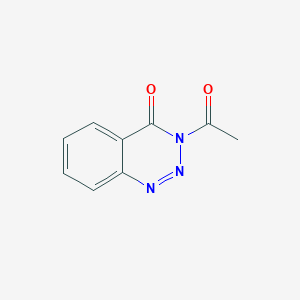
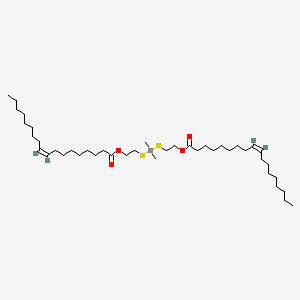

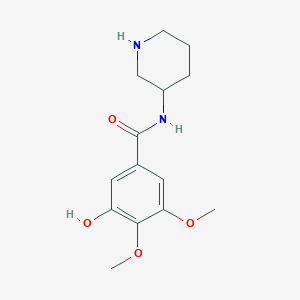
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B14456125.png)
![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)


